Cas no 922711-75-9 ((R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate structure
922711-75-9 structure
Product Name:(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
CAS No:922711-75-9
MF:C40H33O4P
MW:608.661391973495
MDL:MFCD28016959
CID:2360877
Update Time:2025-07-09

(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Chemical and Physical Properties

Names and Identifiers

    • (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
    • (11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
    • MDL: MFCD28016959
    • Inchi: 1S/C40H33O4P/c41-45(42)43-39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)44-45)32-20-18-26-10-2-4-12-28(26)22-32/h1-4,9-12,17-24H,5-8,13-16H2,(H,41,42)
    • InChI Key: UQNXHNASBPBCCD-UHFFFAOYSA-N
    • SMILES: O=P1(OC2C(C3C=C4C(C=CC=C4)=CC=3)=CC3CCCCC=3C=2C2C(=C(C3C=C4C(C=CC=C4)=CC=3)C=C3CCCCC3=2)O1)O

(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Pricemore >>

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(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  10 min, rt; 1.5 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
A convenient protocol for the synthesis of axially chiral Bronsted acids
Bartoszek, Michael; Beller, Matthias; Deutsch, Jens; Klawonn, Markus; Koeckritz, Angela; et al, Tetrahedron, 2008, 64(7), 1316-1322

Production Method 2

Reaction Conditions
Reference
Enantioselective Formal Syntheses of 11 Nuphar Alkaloids and Discovery of Potent Apoptotic Monomeric Analogues
Li, Hui; Korotkov, Alexander; Chapman, Charles W.; Eastman, Alan; Wu, Jimmy, Angewandte Chemie, 2016, 55(10), 3509-3513

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 5 h, 70 °C
1.2 Solvents: Water ;  1 h, 70 °C
Reference
Enantioselective Direct Aza Hetero-Diels-Alder Reaction Catalyzed by Chiral Bronsted Acids
Liu, Hua; Cun, Lin-Feng; Mi, Ai-Qiao; Jiang, Yao-Zhong; Gong, Liu-Zhu, Organic Letters, 2006, 8(26), 6023-6026

Production Method 4

Reaction Conditions
Reference
Chiral Phosphoric Acid-Catalyzed Enantioselective Aza-Friedel-Crafts Addition of Naphthols with Isatin-Derived Ketimines
Duan, Mei; Chen, Jingchao; Wang, Ting; Luo, Shaojian; Wang, Meifen; et al, Journal of Organic Chemistry, 2022, 87(22), 15152-15158

(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Raw materials

(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Preparation Products

(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Suppliers

Amadis Chemical Company Limited
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(CAS:922711-75-9)(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Order Number:A1193729
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:22
Price ($):356.0
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Additional information on (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Introduction to (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS No. 922711-75-9)

The compound (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, identified by its CAS number 922711-75-9, is a sophisticated organic molecule with significant applications in the field of chiral chemistry and pharmaceutical research. This compound belongs to the class of binaphthyl derivatives, which are well-known for their unique stereochemical properties and utility in asymmetric synthesis. The presence of multiple aromatic and aliphatic substituents makes this molecule a versatile platform for various chemical modifications and functionalizations.

In recent years, the demand for chiral auxiliaries and catalysts has surged due to their critical role in the synthesis of enantiomerically pure pharmaceuticals. The binaphthyl scaffold, particularly in its (R)-configuration, has been extensively studied for its ability to induce high enantioselectivity in organic transformations. The specific structure of (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate imparts it with exceptional steric and electronic properties that are highly beneficial in facilitating enantioselective reactions.

One of the most compelling aspects of this compound is its application in asymmetric hydrogenation reactions. The binaphthyl core acts as an effective ligand for transition metals such as rhodium and palladium, enabling the selective reduction of prochiral substrates to produce enantiomerically enriched products. This has profound implications in the pharmaceutical industry, where the chirality of a molecule often dictates its biological activity. The use of (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a ligand has been reported to yield remarkable results in the synthesis of various pharmacologically active compounds.

Moreover, the compound has found utility in the field of organocatalysis. The rigid binaphthyl structure provides a stable environment for prochiral centers, making it an ideal candidate for catalyzing asymmetric reactions without the need for heavy metal catalysts. This aligns with the growing trend towards greener and more sustainable chemical processes. Recent studies have demonstrated the effectiveness of (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate in promoting asymmetric aldol reactions and Michael additions with high enantioselectivity. These findings highlight its potential as a catalyst or co-catalyst in complex synthetic transformations.

The hydrogen phosphate moiety in the molecule also contributes to its unique properties. Phosphate esters are known for their stability and reactivity under various conditions, making them valuable intermediates in organic synthesis. The presence of this group in (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,

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Amadis Chemical Company Limited
(CAS:922711-75-9)(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
A1193729
Purity:99%
Quantity:1g
Price ($):356.0
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